molecular formula C6H8O6 B13852088 (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

Cat. No.: B13852088
M. Wt: 178.11 g/mol
InChI Key: CIWBSHSKHKDKBQ-NCLVJFLHSA-N
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Description

(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high stereoselectivity and yield. Enzymatic methods can be employed to introduce the hydroxyl groups at specific positions, followed by chemical modifications to complete the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include carbonyl compounds, tetrahydrofuran derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
  • (2S)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

Uniqueness

(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is unique due to the presence of isotopically labeled carbon atoms (213C and 513C), which can be used in tracer studies to investigate metabolic pathways and reaction mechanisms. This isotopic labeling provides valuable insights into the behavior and fate of the compound in various biological and chemical systems.

Properties

Molecular Formula

C6H8O6

Molecular Weight

178.11 g/mol

IUPAC Name

(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,6+1

InChI Key

CIWBSHSKHKDKBQ-NCLVJFLHSA-N

Isomeric SMILES

[13CH2](C([C@@H]1C(=C([13C](=O)O1)O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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